molecular formula C9H9BrO2 B1281836 2-(5-bromo-2-methoxyphenyl)oxirane

2-(5-bromo-2-methoxyphenyl)oxirane

Cat. No.: B1281836
M. Wt: 229.07 g/mol
InChI Key: QAPPIWDXWYYPJH-UHFFFAOYSA-N
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Description

2-(5-bromo-2-methoxyphenyl)oxirane is an organic compound that features a bromine atom, a methoxy group, and an oxirane ring attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-methoxyphenyl)oxirane typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to epoxidation to form the oxirane ring. The reaction conditions often involve the use of bromine and iron powder as catalysts for the bromination step, followed by the use of peracids or other oxidizing agents for the epoxidation .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2-methoxyphenyl)oxirane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to diols.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(5-bromo-2-methoxyphenyl)oxirane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-methoxyphenyl)oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in studies of enzyme inhibition and protein modification. The bromine atom and methoxy group also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxypyridine
  • 2-Methoxyphenol
  • 4-Methoxyphenol
  • 2-Methoxypyridine

Uniqueness

2-(5-bromo-2-methoxyphenyl)oxirane is unique due to the presence of both a bromine atom and an oxirane ring on the same aromatic ring.

Properties

Molecular Formula

C9H9BrO2

Molecular Weight

229.07 g/mol

IUPAC Name

2-(5-bromo-2-methoxyphenyl)oxirane

InChI

InChI=1S/C9H9BrO2/c1-11-8-3-2-6(10)4-7(8)9-5-12-9/h2-4,9H,5H2,1H3

InChI Key

QAPPIWDXWYYPJH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2CO2

Origin of Product

United States

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